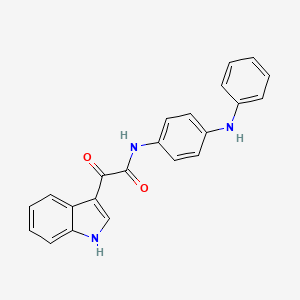

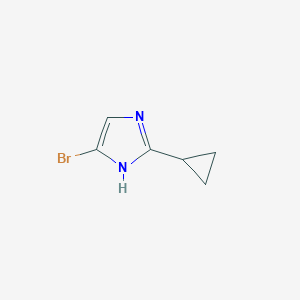

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

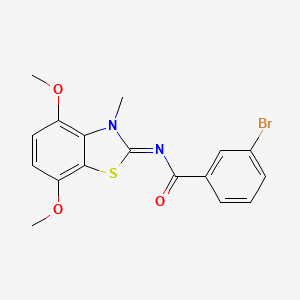

The compound "2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities. Indole acetamides have been the subject of various studies due to their potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Synthesis Analysis

The synthesis of indole acetamide derivatives involves various chemical reactions. For instance, one derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of these compounds . Additionally, density functional theory calculations have been employed for geometry optimization, and vibrational analysis has confirmed that the optimized structures are not in an excited state .

Chemical Reactions Analysis

Indole acetamide derivatives undergo various chemical reactions. For example, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage in aqueous solution at neutral pH to yield the corresponding hydroxamic acid . The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring, which can affect the rate of bond cleavage and the formation of reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. The presence of substituents such as halogens on the phenyl ring can significantly affect the antioxidant activity of these compounds . The electronic properties, such as the energy of the frontier molecular orbitals (HOMO and LUMO), provide insights into the electronic charge transfer within the molecule . Hirshfeld surface analysis and energy frameworks have been used to investigate the stability and intermolecular interactions in the crystal .

科学的研究の応用

Anti-inflammatory Applications

Research by Al-Ostoot et al. (2020) demonstrates the synthesis and molecular docking analysis of an indole acetamide derivative showing anti-inflammatory activity through in silico modeling targeting cyclooxygenase COX-1 and 2 domains. This highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial Applications

Debnath and Ganguly (2015) synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them as antimicrobial agents. Some derivatives showed promising antibacterial and antifungal activities, indicating their potential in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antioxidant Properties

Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. Their findings revealed considerable antioxidant activity in synthesized compounds, emphasizing the importance of such derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Anticancer Applications

Duran and Demirayak (2012) discussed the synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives for their anticancer activities. The study highlights the potential of these compounds against melanoma-type cell lines, providing a basis for further investigation into their use as anticancer agents (Duran & Demirayak, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk.

将来の方向性

Future research on this compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could include studies to determine its efficacy and safety as a drug, if applicable.

Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!

特性

IUPAC Name |

N-(4-anilinophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(19-14-23-20-9-5-4-8-18(19)20)22(27)25-17-12-10-16(11-13-17)24-15-6-2-1-3-7-15/h1-14,23-24H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPCJHQVUNCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)